3-Methoxy-4-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Methoxy-4-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoic acid and features both methoxy and trifluoromethyl functional groups. This compound is of significant interest in various fields of research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Benzoyl chloride compounds are typically reactive acylating agents. They can react with various biological targets such as carboxylic acids, alcohols, and amines .
Mode of Action
The interaction usually involves a nucleophilic addition-elimination mechanism . The benzoyl chloride acts as an electrophile, reacting with nucleophilic sites on the target molecule.
Biochemical Pathways
The reactions of benzoyl chlorides can lead to the formation of carboxylic anhydrides, esters, and amides , which can participate in various biochemical reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, benzoyl chlorides are typically sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 3-methoxy-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C9H6F3O3} + \text{SOCl2} \rightarrow \text{C9H6ClF3O2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Suzuki-Miyaura Coupling: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under an inert atmosphere.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Methoxy-4-(trifluoromethyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Lacks the trifluoromethyl group, making it less electrophilic.
4-(Trifluoromethyl)benzoyl chloride: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness: 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-4-5(8(10)14)2-3-6(7)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSCEWYAIWTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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